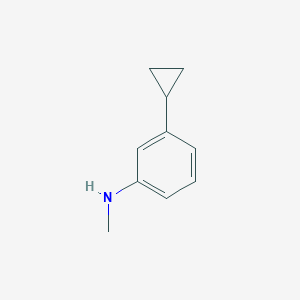

3-Cyclopropyl-N-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

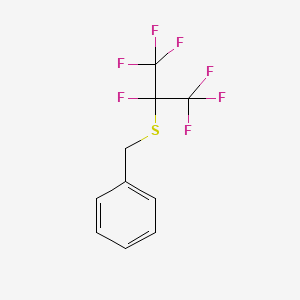

3-Cyclopropyl-N-methylaniline is a chemical compound that has been studied for its reactions when catalyzed by cytochrome P450 . It is available from various chemical suppliers .

Synthesis Analysis

The synthesis of 3-Cyclopropyl-N-methylaniline involves complex chemical reactions. One study investigated the N-dealkylation of 3-Cyclopropyl-N-methylaniline catalyzed by cytochrome P450 . Another study discussed the effective methylation of anilines with methanol .Molecular Structure Analysis

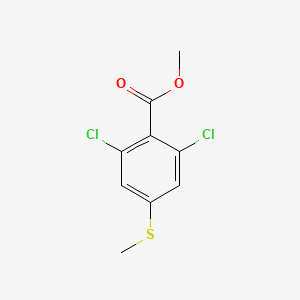

The molecular structure of 3-Cyclopropyl-N-methylaniline is complex and involves a unique πPh - πC-N conjugated system . This structure has been studied using density functional theory .Chemical Reactions Analysis

The chemical reactions of 3-Cyclopropyl-N-methylaniline have been studied extensively. One study investigated the N-dealkylation of 3-Cyclopropyl-N-methylaniline catalyzed by cytochrome P450 . This reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a decomposition of the carbinolaniline .Scientific Research Applications

Cytochrome P450 Catalysis

One study investigated the mechanism of N-dealkylation of 3-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 using density functional theory. This reaction is significant for understanding how drugs and other substances are metabolized in the body .

Methylation with Methanol

Another application involves the efficient methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes. This process is used to selectively produce N-methylanilines under mild conditions .

Electron Transfer Probes

The compound has also been examined as an electron transfer probe . Studies have shown that the radical cation of N-cyclopropyl-N-methylaniline undergoes a unimolecular rearrangement consistent with a cyclopropyl ring opening reaction .

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropyl-N-methylaniline is cytochrome P450 . Cytochrome P450 is a family of enzymes that play a key role in the metabolism of organic substances and the biosynthesis of important molecules.

Mode of Action

The compound interacts with its target, cytochrome P450, through a process called N-dealkylation . This reaction involves two steps :

- The first step is a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex .

- The second step is a decomposition of the carbinolaniline to yield cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) .

Biochemical Pathways

The biochemical pathway affected by 3-Cyclopropyl-N-methylaniline is the cytochrome P450 metabolic pathway . The compound’s interaction with cytochrome P450 leads to changes in the metabolism of organic substances, impacting various downstream effects.

Result of Action

The result of the compound’s action is the formation of cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) . These products are formed after the decomposition of the carbinolaniline complex .

Action Environment

The environment significantly influences the action of 3-Cyclopropyl-N-methylaniline. The environmental effect switches the regioselectivity of the reaction from a competition between N-decyclopropylation and N-demethylation to a clear preference for N-demethylation . This preference is consistent with former experimental studies .

Future Directions

The future directions of research on 3-Cyclopropyl-N-methylaniline could involve further investigation into its chemical reactions and properties. One study suggested the use of cyclopropylamines as a mechanistic probe for amine metabolizing enzymes . Another study discussed the dissociation dynamics of methylated anilines .

properties

IUPAC Name |

3-cyclopropyl-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPIODAOUBVVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-N-methylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)